Mass Spectrometric Differentiation: An Unambiguous +8 Da Shift
Acrivastine-d8 is distinguished from the unlabeled analyte by a mass-to-charge ratio (m/z) shift of +8 Daltons (Da) in mass spectrometry, enabling baseline separation in the mass analyzer . This mass difference eliminates signal overlap and allows for independent monitoring of the internal standard and analyte channels, a prerequisite for accurate quantification in complex biological samples [1].
| Evidence Dimension | Mass Difference (Nominal) |
|---|---|
| Target Compound Data | MW 356.49 g/mol (C22H16D8N2O2) |
| Comparator Or Baseline | Acrivastine: MW 348.44 g/mol (C22H24N2O2) |
| Quantified Difference | +8.05 Da (approx. 2.3% mass increase) |
| Conditions | ESI-MS or comparable mass spectrometry detection |
Why This Matters
This unambiguous mass shift is the fundamental basis for using Acrivastine-d8 as an internal standard, ensuring that the analyte and IS signals are spectrally resolved and can be quantified without interference.
- [1] Veeprho. Acrivastine-D8 Product Page. View Source
